2,3-dichloro-N-methylaniline hydrochloride
Overview
Description
2,3-dichloro-N-methylaniline hydrochloride, also known as N-Methyl 2,3-dichloroaniline hydrochloride, is a chemical compound with the molecular formula C7H8Cl3N . It has a molecular weight of 212.504 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms and an N-methylamine group attached . The exact mass is 210.97200 .Scientific Research Applications
Carcinogenic Potential Investigation
Research has explored the carcinogenic potential of various aromatic amines, including compounds structurally related to 2,3-dichloro-N-methylaniline hydrochloride. Studies in rats have shown that similar compounds can produce tumors in various organs, highlighting the potential health risks associated with exposure to such chemicals (Stula, Sherman, Zapp, & Clayton, 1975).
Biochemical Mechanism of Carcinogens
Biochemical investigations have been conducted on related carcinogens to understand their activation and action mechanisms. For instance, studies on 4-chloro-2-methylaniline demonstrated extensive binding to macromolecules in rat liver, indicating potential routes through which these compounds can induce carcinogenic effects (Hill, Shih, & Struck, 1979).
Polymerization and Material Science
The chemical polymerization of N-methylaniline has been studied, revealing insights into the reaction kinetics and characteristics of polymers derived from similar compounds. These findings have implications for material science and the development of new polymeric materials (Sayyah & El-Salam, 2003).
Environmental Presence and Impact
Research on the presence of aromatic amines, including compounds similar to this compound, in surface waters has been conducted. This research provides insights into the environmental impact and distribution of these chemicals in natural water bodies (Wegman & Korte, 1981).
Antioxidant Properties
Studies on the antioxidant activities of various novel compounds synthesized from related chemicals have been conducted. These investigations contribute to our understanding of the potential therapeutic applications of these compounds in combating oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).
Microsomal Metabolism
Research on the metabolism of halogenated methylanilines by rat liver microsomes has been conducted, providing insights into how these compounds are processed in biological systems. This research is crucial for understanding the metabolic pathways and potential toxicological impacts of such chemicals (Boeren et al., 1992).
Safety and Hazards
2,3-dichloro-N-methylaniline hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Properties
IUPAC Name |
2,3-dichloro-N-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4,10H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYWPDZIQASUEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672566 | |
Record name | 2,3-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-16-8 | |
Record name | Benzenamine, 2,3-dichloro-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloro-N-methylaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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